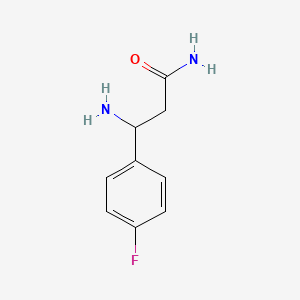
3-Amino-3-(4-Fluorophényl)Propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-Fluorophenyl)Propanamide is an organic compound with the chemical formula C9H10FNO2. It is a white crystalline solid with a special stereo configuration, wherein the linkage between the amino group and the phenyl ring is chiral . This compound is a chiral derivative of an unnatural amino acid and is used as an intermediate in the synthesis of drugs and biologically active substances .
Applications De Recherche Scientifique
3-Amino-3-(4-Fluorophenyl)Propanamide has a wide range of applications in scientific research, including:
Méthodes De Préparation
The preparation of 3-Amino-3-(4-Fluorophenyl)Propanamide can be carried out by various methods. A common method involves the chiral modification of propionic acid after its synthesis . Alternatively, it can be synthesized by a reduction reaction of 3-amino-3-(4-fluorophenyl)-propenal . Industrial production methods typically involve the use of organic solvents such as alcohols and ethers at room temperature .
Analyse Des Réactions Chimiques
3-Amino-3-(4-Fluorophenyl)Propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-Fluorophenyl)Propanamide involves its interaction with specific molecular targets and pathways. It affects receptor selectivity and biological activity, making it a valuable tool in drug research . The compound’s chiral configuration plays a crucial role in its interaction with biological molecules, influencing its efficacy and specificity .
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-Fluorophenyl)Propanamide can be compared with other similar compounds, such as:
3-Amino-3-(4-fluorophenyl)propionic acid: This compound has a similar structure but differs in its functional groups and reactivity
4-Fluorobenzaldehyde: This compound is used as a starting material in the synthesis of 3-Amino-3-(4-Fluorophenyl)Propanamide.
4-Fluorostyrene: This compound is another precursor used in the synthesis of related compounds.
The uniqueness of 3-Amino-3-(4-Fluorophenyl)Propanamide lies in its chiral configuration and its specific applications in drug research and development .
Activité Biologique
3-Amino-3-(4-Fluorophenyl)Propanamide, a compound characterized by its amino and fluorophenyl groups, has garnered attention for its biological activity, particularly in the context of diabetes management and potential neurological applications. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and therapeutic potential.
- Molecular Formula : C9H12FN2O
- Molecular Weight : 182.19 g/mol
- Chirality : The compound exists in two enantiomeric forms: (3R) and (3S), which can influence its biological interactions significantly.
The biological activity of 3-Amino-3-(4-Fluorophenyl)Propanamide primarily involves its interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 leads to increased levels of GLP-1, resulting in enhanced insulin secretion and improved glucose tolerance.
Interaction with DPP-4
Research indicates that 3-Amino-3-(4-Fluorophenyl)Propanamide exhibits significant inhibitory activity against DPP-4, which is essential for managing type 2 diabetes mellitus (T2DM). The inhibition mechanism involves:
- Binding Affinity : The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the binding affinity to DPP-4 compared to non-fluorinated analogs .
- Therapeutic Implications : By inhibiting DPP-4, this compound can help regulate blood sugar levels, making it a candidate for further development as an antidiabetic agent .
Biological Activity Overview
The compound has shown promise in various biological assays:
Case Studies and Research Findings
- Diabetes Management :
- Neurological Applications :
- Comparative Studies :
Propriétés
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZVUCCALYNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














